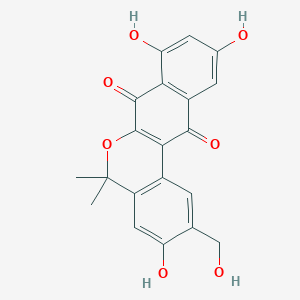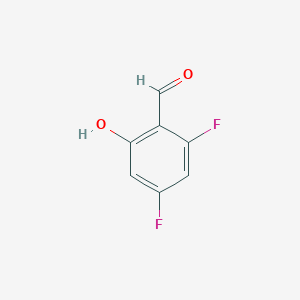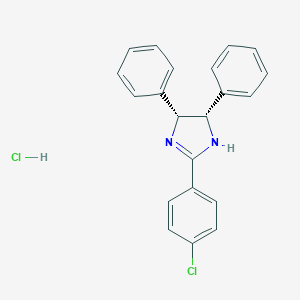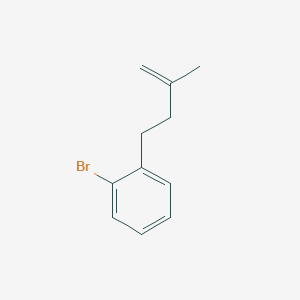
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is a synthetic peptide that is commonly used in scientific research. This peptide is a modified version of the myelin basic protein (MBP), which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. Dansyl MBP is used to study the interactions between MBP and other proteins, as well as the effects of MBP on the nervous system.
Mécanisme D'action
The mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is not fully understood. However, it is believed to interact with other proteins in the nervous system, including antibodies and enzymes. It may also play a role in the development of multiple sclerosis by triggering an immune response against myelin.
Biochemical and Physiological Effects
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic has a number of biochemical and physiological effects. It has been shown to bind to antibodies and enzymes in the nervous system, which may affect their activity. It may also trigger an immune response against myelin, leading to the destruction of the myelin sheath and the development of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in lab experiments is that it is a well-characterized peptide that is readily available. It is also relatively easy to synthesize using SPPS. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research involving dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic. One area of interest is the development of new drugs that target Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins involved in the development of multiple sclerosis. Another area of interest is the use of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in diagnostic tests for multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and its effects on the nervous system.
Méthodes De Synthèse
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time on a solid support. The dansyl group is added to the peptide chain during the synthesis process. The final product is purified using HPLC and characterized using mass spectrometry.
Applications De Recherche Scientifique
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is used in a variety of scientific research applications. It is commonly used to study the interactions between Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins, such as antibodies and enzymes. It is also used to study the effects of Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic on the nervous system, including its role in the development of multiple sclerosis.
Propriétés
Numéro CAS |
129189-42-0 |
|---|---|
Nom du produit |
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic |
Formule moléculaire |
C66H88N18O20S |
Poids moléculaire |
1485.6 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H88N18O20S/c1-37(77-56(91)35-76-105(103,104)50-18-8-13-41-42(50)14-7-16-48(41)83(2)3)59(96)81-43(24-26-57(92)93)60(97)73-32-53(88)78-44(23-25-51(67)86)63(100)82-45(15-9-27-70-66(68)69)65(102)84-28-10-17-49(84)64(101)75-34-55(90)79-46(29-38-11-5-4-6-12-38)62(99)74-33-54(89)80-47(30-39-19-21-40(85)22-20-39)61(98)72-31-52(87)71-36-58(94)95/h4-8,11-14,16,18-22,37,43-47,49,76,85H,9-10,15,17,23-36H2,1-3H3,(H2,67,86)(H,71,87)(H,72,98)(H,73,97)(H,74,99)(H,75,101)(H,77,91)(H,78,88)(H,79,90)(H,80,89)(H,81,96)(H,82,100)(H,92,93)(H,94,95)(H4,68,69,70)/t37-,43-,44-,45-,46-,47-,49-/m0/s1 |
Clé InChI |
CIXGJYFQZQVLCE-COWQUAIISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Autres numéros CAS |
129189-42-0 |
Séquence |
GAEGQRPGFGYGG |
Synonymes |
119-Gly-131-Gly-dansyl myelin basic protein, synthetic D-MBP-G-G protein, synthetic dansyl myelin basic protein, Gly(119)-Gly(131)-, synthetic dansyl myelin basic protein, glycyl(119)-glycine(131)-, synthetic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



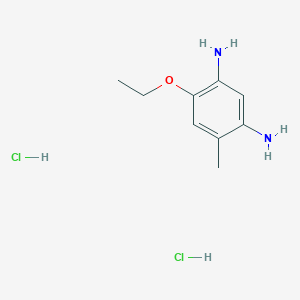
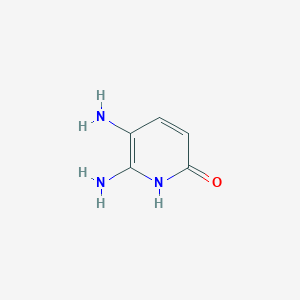
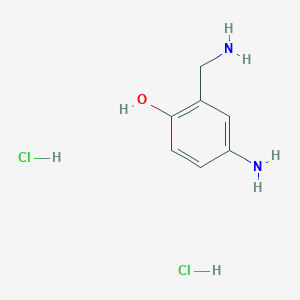
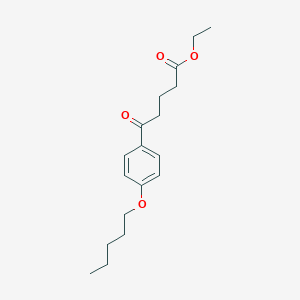
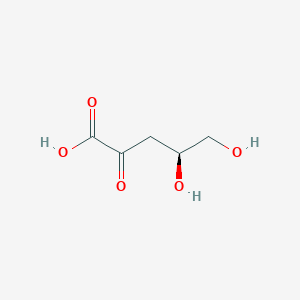
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
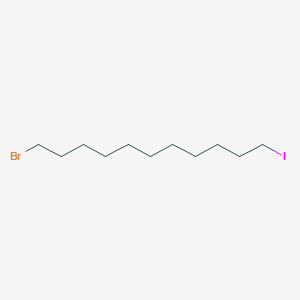

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)
